5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
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Overview
Description
5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is an organic compound with the molecular formula C8H6BFO4. It is a derivative of oxaborole, a class of compounds known for their unique boron-containing heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoro-2-hydroxybenzoic acid with boronic acid derivatives in the presence of a catalyst . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. This unique mechanism makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid enhances its chemical stability and can improve its biological activity compared to non-fluorinated analogs. This makes it a unique and valuable compound for various applications .
Properties
CAS No. |
1800305-86-5 |
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Molecular Formula |
C8H6BFO4 |
Molecular Weight |
195.94 g/mol |
IUPAC Name |
5-fluoro-1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid |
InChI |
InChI=1S/C8H6BFO4/c10-7-1-4-3-14-9(13)6(4)2-5(7)8(11)12/h1-2,13H,3H2,(H,11,12) |
InChI Key |
XNTKXXOTDXHIKP-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)F)C(=O)O)O |
Origin of Product |
United States |
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